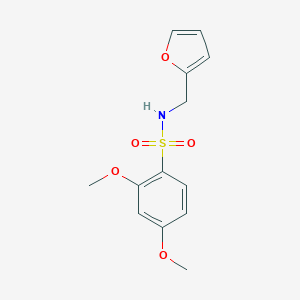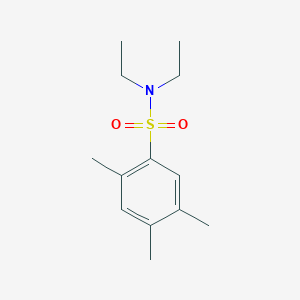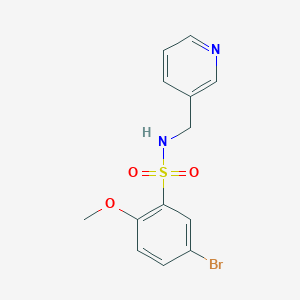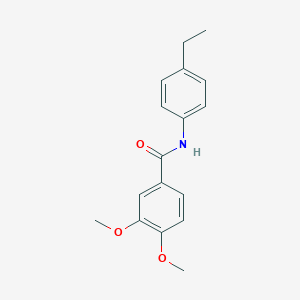
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mecanismo De Acción
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This leads to the inhibition of the reabsorption of sodium and chloride ions in the renal tubules, resulting in diuresis and natriuresis. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide also inhibits the activity of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, leading to the excretion of excess water and electrolytes.
Biochemical and physiological effects:
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It decreases blood pressure by reducing plasma volume and cardiac output. It also decreases the reabsorption of calcium ions in the renal tubules, leading to hypocalcemia. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been found to increase the excretion of uric acid, leading to a decreased risk of gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods. However, one of the limitations of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is that it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide. One potential direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. Its unique chemical structure and pharmacological effects make it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide have been discussed in this paper.
Métodos De Síntesis
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, and inflammation. This compound has shown promising results in preclinical studies for its anticancer activity. It has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-(2-furylmethyl)-2,4-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H15NO5S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H15NO5S/c1-17-10-5-6-13(12(8-10)18-2)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 |
Clave InChI |
YCSMKVPBAKAJNA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
